- Solvent Mixture Induced Self Assembly of a Terthiophene Based Rod-Coil Block Co-oligomerJournal of Physical Chemistry B, 2011, 115(26), 8458-8464,
Cas no 94581-95-0 (2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene)

94581-95-0 structure
Nombre del producto:2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Propiedades químicas y físicas
Nombre e identificación
-
- 2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
- 2-Bromoterthiophene
- 2-bromo-2,2',5',2"-terthiophene
- 5-Brom-[6]chinolylamin
- 5-Brom-6-aminochinolin
- 5-bromo-[6]quinolylamine
- 5-bromo-<2,2',5',2''>-terthiophene
- 5-bromo-2,2':5',2''-terthienyl
- 5-bromo-quinolin-6-ylamine
- 6-amino-5-bromoquinoline
- 6-Quinolinamine,5-bromo-(9CI)
- 5-Bromo-2,2′:5′,2′′-terthiophene (ACI)
- 2-(5-Bromothiophen-2-yl)-5-(thiophen-2-yl)thiophene
- 2-Bromo-5,2′:5′,2′′-terthiophene
- 5-Bromo-α-terthienyl
- .alpha.-T Br deriv.
- SCHEMBL498603
- 1~5~-Bromo-1~2~,2~2~:2~5~,3~2~-terthiophene
- 5-Bromo-2,2':5',2'-terthiophene
- 2,2':5',2''-Terthiophene, 5-bromo-
- 2-Bromo-terthiophene
- DTXSID70915435
- 5-bromo-2,2':5',2''-terthiophene
- AS-39318
- MFCD03414677
- 5-Bromo-2,2':5',2''-terthiophene, 97%
- 2-bromo-5-[5-(2-thienyl)-2-thienyl]thiophene
- HNMURGGRBMOMLO-UHFFFAOYSA-N
- 94581-95-0
- AKOS024405377
-
- MDL: MFCD03414677
- Renchi: 1S/C12H7BrS3/c13-12-6-5-11(16-12)10-4-3-9(15-10)8-2-1-7-14-8/h1-7H
- Clave inchi: HNMURGGRBMOMLO-UHFFFAOYSA-N
- Sonrisas: BrC1=CC=C(C2=CC=C(C3=CC=CS3)S2)S1
Atributos calculados
- Calidad precisa: 326.89700
- Masa isotópica única: 325.88933g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 2
- Complejidad: 248
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 84.7Ų
- Xlogp3: 5.4
Propiedades experimentales
- PSA: 81.78000
- Logp: 5.78400
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Información de Seguridad
- Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
- Código de categoría de peligro: 25-37/38-41
- Instrucciones de Seguridad: 26-39-45
-
Señalización de mercancías peligrosas:
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AC92686-250mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 250mg |
$59.00 | 2024-07-18 | |
Crysdot LLC | CD11006467-250mg |
2-BRomoterthiophene |
94581-95-0 | 95+% | 250mg |
$410 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-100mg |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 100mg |
¥340.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750145-1g |
5-Bromo-2,2':5',2''-terthiophene |
94581-95-0 | 98% | 1g |
¥1736.00 | 2024-04-24 | |
abcr | AB455957-250mg |
2-Bromo-terthiophene; . |
94581-95-0 | 250mg |
€180.20 | 2024-08-03 | ||
1PlusChem | 1P006AGE-5g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 5g |
$667.00 | 2023-12-15 | |
1PlusChem | 1P006AGE-1g |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 1g |
$222.00 | 2023-12-15 | |
A2B Chem LLC | AC92686-100mg |
2-BRomoterthiophene |
94581-95-0 | 95% | 100mg |
$31.00 | 2024-07-18 | |
1PlusChem | 1P006AGE-250mg |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene |
94581-95-0 | 95% | 250mg |
$80.00 | 2024-04-19 | |
Alichem | A169006252-250mg |
2-Bromo-terthiophene |
94581-95-0 | 98% | 250mg |
$409.86 | 2023-08-31 |
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Referencia
- Non-symmetrical oligothiophenes with 'incompatible' substituentsTetrahedron, 2007, 63(4), 941-946,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform ; 2 min, rt; 2.5 h, 0 °C
Referencia
- Mechanistic Insight into Thiophene Catalyst-Transfer Polymerization Mediated by Nickel Diimine CatalystsMacromolecules (Washington, 2017, 50(23), 9121-9127,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
1.2 Reagents: Indium trichloride ; -78 °C → rt
1.3 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 12 h, 80 °C
Referencia
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallicsOrganic & Biomolecular Chemistry, 2012, 10(19), 3892-3898,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran
Referencia
- Base-promoted decarbonylation of bithiophene and terthiophene aldehydesSulfur Letters, 1998, 21(6), 247-252,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referencia
- 3D-Hybrid networks with controllable electrical conductivity from the electrochemical deposition of terthiophene-functionalized polyphenylene dendrimersAngewandte Chemie, 2005, 44(16), 2447-2451,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 24 h, rt
Referencia
- Effect of End-capping Functional Groups on the Optoelectronic Properties of Oligothiophene DerivativesChinese Journal of Chemistry, 2012, 30(10), 2401-2410,
Métodos de producción 8
Condiciones de reacción
1.1R:Bromosuccinimide, S:CHCl3, S:AcOH
Referencia
- Preparation of α-quater-, α-sexi-, and α-octithiophenesHeterocycles, 1987, 26(7), 1793-6,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid , Chloroform ; 16 h, rt
Referencia
- Preparation of thiophene compounds as antiinflammatory and antitumor agents, United States, , ,
Métodos de producción 10
Condiciones de reacción
Referencia
- Novel nucleoside analogues with fluorophores replacing the DNA baseHelvetica Chimica Acta, 1999, 82(12), 2160-2171,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: 2,4,5-Trichloro-3(2H)-pyridazinone Catalysts: Iron chloride (FeCl3) Solvents: Dichloromethane ; 10 min, rt
Referencia
- Rapid and effective multihalogenations of 2,2',5',2''-terthiophene with 2-halo-4,5-dichloropyridazin-3(2H)-ones under ambient conditionsBulletin of the Korean Chemical Society, 2010, 31(10), 2985-2988,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
Referencia
- Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and SexithiophenesJournal of Organic Chemistry, 2004, 69(14), 4821-4828,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 5 h, -20 °C; 90 min, -20 °C; 14 h, rt
Referencia
- Fluorescent nucleoside analogs and combinatorial fluorophore arrays comprising same, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Selective and efficient syntheses of phototoxic 2,2':5',2''-terthiophene derivatives bearing a functional substituent in the 3'- or the 5-positionTetrahedron, 1991, 47(39), 8443-60,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; -20 °C; 20 h, -20 °C
Referencia
- Toward the Rational Design of Conjugated Oligomers and Polymers: Systematic Study of the Substituent Effect in OligothiophenesIsrael Journal of Chemistry, 2014, 54(5-6), 723-735,
Métodos de producción 16
Condiciones de reacción
Referencia
- Preparation of thiophene derivatives as immunostimulants, United States, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- thiophene compounds as antivirus, antiinflammatory, and immunoregulatory agents, Japan, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Selective synthesis of α-substituted oligothiophenesSynthesis, 1993, (11), 1099-103,
Métodos de producción 19
Condiciones de reacción
Referencia
- Preparation of terthienyls and analogs as phototoxic insecticides, United States, , ,
Métodos de producción 20
Condiciones de reacción
Referencia
- Preparation of thiophene derivatives as drugs, United States, , ,
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Raw materials
- 5-Bromo-2,2-bithiophene 96%
- 2,2':5',2''-Terthiophene
- 2,5-Dibromothiophene
- 5''-Bromo-2,2':5',2''-terthiophene-5-carbaldehyde
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Preparation Products
2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene Literatura relevante
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94581-95-0)2-bromo-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Pureza:99%/99%
Cantidad:1g/5g
Precio ($):220/641